molecular formula C36H68O2 B12697801 2-Heptadecylidene-4-hexadecyloxetan-3-one CAS No. 94109-14-5

2-Heptadecylidene-4-hexadecyloxetan-3-one

Cat. No.: B12697801
CAS No.: 94109-14-5
M. Wt: 532.9 g/mol
InChI Key: JITFPKAUEWZAOD-UHFFFAOYSA-N
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Description

2-Heptadecylidene-4-hexadecyloxetan-3-one is a chemical compound with the molecular formula C36H68O2 and a molecular weight of 532.9239 It is characterized by its unique structure, which includes a heptadecylidene group and a hexadecyloxetanone moiety

Preparation Methods

The synthesis of 2-Heptadecylidene-4-hexadecyloxetan-3-one typically involves the reaction of heptadecylidene and hexadecyloxetanone precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

2-Heptadecylidene-4-hexadecyloxetan-3-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Heptadecylidene-4-hexadecyloxetan-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Heptadecylidene-4-hexadecyloxetan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

2-Heptadecylidene-4-hexadecyloxetan-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

94109-14-5

Molecular Formula

C36H68O2

Molecular Weight

532.9 g/mol

IUPAC Name

2-heptadecylidene-4-hexadecyloxetan-3-one

InChI

InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(37)34(38-35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3

InChI Key

JITFPKAUEWZAOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=C1C(=O)C(O1)CCCCCCCCCCCCCCCC

Origin of Product

United States

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